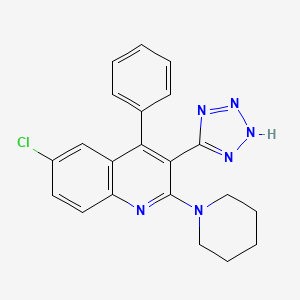

RO6806051

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H19ClN6 |

|---|---|

Molecular Weight |

390.9 g/mol |

IUPAC Name |

6-chloro-4-phenyl-2-piperidin-1-yl-3-(2H-tetrazol-5-yl)quinoline |

InChI |

InChI=1S/C21H19ClN6/c22-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20-24-26-27-25-20)21(23-17)28-11-5-2-6-12-28/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,24,25,26,27) |

InChI Key |

FXEKONNOBJEKPB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NNN=N4)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RO6806051: A Dual FABP4/5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO6806051 is a potent and selective small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4) and Fatty Acid Binding Protein 5 (FABP5). This technical guide delineates the mechanism of action of this compound, detailing its inhibitory activity, the experimental protocols used for its characterization, and the signaling pathways it modulates. Quantitative data are presented in structured tables for clarity, and key concepts are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Dual Inhibition of FABP4 and FABP5

This compound exerts its pharmacological effects through the competitive inhibition of two closely related intracellular lipid-binding proteins: FABP4 and FABP5. These proteins are crucial chaperones for fatty acids and other lipophilic molecules, facilitating their transport and regulating their downstream signaling pathways. By binding to the fatty acid-binding pocket within FABP4 and FABP5, this compound prevents the binding of endogenous ligands, thereby modulating lipid metabolism and inflammatory responses.[1][2]

The dual inhibitory action is significant because FABP4 and FABP5 often have overlapping and compensatory functions, particularly in adipocytes and macrophages.[3] Inhibition of both proteins is hypothesized to produce a more robust therapeutic effect in metabolic and inflammatory diseases compared to selective inhibition of a single FABP.[1]

Signaling Pathway Modulated by this compound

FABP4 and FABP5 are implicated in various signaling cascades that influence gene expression related to inflammation and metabolism. By inhibiting these proteins, this compound can interfere with these pathways. For instance, FABPs can deliver fatty acids to nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which regulate the transcription of genes involved in lipid metabolism and inflammation. Inhibition of FABP4/5 can therefore modulate PPAR activity. Furthermore, in macrophages, FABP4 is known to be involved in inflammatory pathways mediated by JNK and NF-κB.[3][4]

Quantitative Data

The inhibitory potency and selectivity of this compound have been determined through various biochemical assays. The key quantitative data are summarized in the tables below.

Table 1: Inhibitory Potency of this compound

| Target | Ki (μM) |

| Human FABP4 | 0.011 |

| Human FABP5 | 0.086 |

Data sourced from MedchemExpress and AOBIOUS product information, referencing Holger K et al., 2016.[5][6]

Experimental Protocols

The characterization of this compound involved specific in vitro assays to determine its binding affinity and functional activity.

Biochemical Binding Assay (Fluorescence Displacement)

A competitive fluorescence displacement assay was utilized to determine the binding affinity (Ki) of this compound for FABP4 and FABP5.

Methodology:

-

Protein Preparation: Recombinant human FABP4 and FABP5 were expressed and purified.

-

Fluorescent Probe: A fluorescent fatty acid analog, such as 1-anilinonaphthalene-8-sulfonic acid (ANS), which binds to the fatty acid-binding pocket of FABPs and exhibits increased fluorescence upon binding, was used.

-

Assay Procedure:

-

A fixed concentration of the FABP protein and the fluorescent probe were incubated together to establish a baseline fluorescence signal.

-

Increasing concentrations of the test compound (this compound) were added to the mixture.

-

The displacement of the fluorescent probe by the test compound results in a decrease in the fluorescence signal.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to displace 50% of the fluorescent probe, was determined by fitting the data to a sigmoidal dose-response curve. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.

Conclusion

This compound is a potent dual inhibitor of FABP4 and FABP5 with a well-defined mechanism of action. Its ability to competitively bind to these fatty acid chaperones and modulate downstream signaling pathways related to metabolism and inflammation makes it a valuable tool for research and a potential therapeutic candidate for related diseases. The experimental protocols outlined in this guide provide a basis for the further investigation and characterization of this and similar compounds.

References

- 1. Design and synthesis of selective, dual fatty acid binding protein 4 and 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fatty acid-binding protein 4 (FABP4) and FABP5 modulate cytokine production in the mouse thymic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual FABP4/FABP5 Inhibition: A Technical Guide to Core Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fatty Acid-Binding Proteins 4 (FABP4) and 5 (FABP5) are intracellular lipid chaperones that have emerged as critical regulators of metabolic and inflammatory signaling. Their overlapping expression in key cell types, such as adipocytes and macrophages, and their roles in a range of pathologies, including metabolic syndrome, type 2 diabetes, atherosclerosis, and cancer, have made them attractive therapeutic targets.[1][2][3][4][5] A significant challenge in targeting FABP4 is the compensatory upregulation of FABP5, which can mitigate the therapeutic effects of FABP4-selective inhibition.[6][7] Consequently, the development of dual FABP4/FABP5 inhibitors represents a promising strategy to achieve a more profound and synergistic therapeutic impact.[7][8][9] This guide provides an in-depth overview of the function of dual FABP4/FABP5 inhibitors, summarizing quantitative data, detailing experimental protocols, and visualizing the complex signaling networks involved.

The Rationale for Dual FABP4/FABP5 Inhibition

FABP4 and FABP5, despite sharing only 52% amino acid similarity, exhibit functional redundancy and synergy.[1][5][9] Both are involved in the transport of long-chain fatty acids from the cell membrane to intracellular compartments, including the nucleus, where they can activate nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[2]

The primary rationale for dual inhibition stems from experimental evidence in knockout mouse models. While single deficiency of either FABP4 or FABP5 offers protection against insulin resistance and atherosclerosis, combined deficiency provides significantly greater improvements.[1][5][9][10] This suggests that FABP5 can functionally compensate for the absence of FABP4.[6][7] Therefore, a dual-inhibition strategy is expected to prevent this compensatory mechanism, leading to a more robust therapeutic outcome in treating complex metabolic and inflammatory diseases.[7][8]

Signaling Pathways and Mechanism of Action

FABP4 and FABP5 are central nodes integrating metabolic and inflammatory pathways. Their inhibition impacts multiple downstream signaling cascades.

-

Metabolic Regulation: In adipocytes, FABPs are crucial for fatty acid trafficking. By binding to hormone-sensitive lipase (HSL), FABP4 facilitates lipolysis. Inhibition of FABP4/FABP5 is expected to reduce the release of free fatty acids and glycerol, thereby improving dyslipidemia.[1][11]

-

Inflammatory Response: In macrophages, FABPs deliver fatty acids that act as ligands for pathways that trigger inflammatory responses, such as those mediated by c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB).[1][2] Dual inhibitors suppress the production of pro-inflammatory cytokines like monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-α).[7][11][12]

-

Cancer Progression: In the tumor microenvironment, FABP4 secreted by adipocytes and FABP5 expressed within cancer cells can promote tumor growth, survival, and metastasis.[2][13][14] They achieve this by activating oncogenic pathways such as PI3K/Akt and STAT3.[2] Dual inhibition can disrupt the lipid supply to cancer cells and block these pro-tumorigenic signals.

Caption: Simplified signaling pathways modulated by dual FABP4/FABP5 inhibition.

Quantitative Data Presentation of Dual Inhibitors

The potency and selectivity of dual FABP4/FABP5 inhibitors are critical parameters in drug development. The data below, compiled from various studies, summarizes the inhibitory activities of several representative compounds. Selectivity against FABP3 (the heart isoform) is often assessed to predict potential cardiac side effects.[15]

Table 1: In Vitro Inhibitory Activity of Selected Dual FABP4/FABP5 Inhibitors

| Compound | Target(s) | FABP4 Potency | FABP5 Potency | FABP3 Potency/Selectivity | Reference |

|---|---|---|---|---|---|

| BMS309403 | FABP4 selective | Ki < 2 nM | Ki = 250 nM | Ki = 350 nM (>100-fold selective) | [11] |

| Compound 2 | FABP4/5 dual | FP IC50 = 0.05 µM | FP IC50 = 0.61 µM | TdF Kd = 24 µM | [11] |

| Compound 3 | FABP4/5 dual | FP IC50 = 0.03 µM | FP IC50 = 0.28 µM | TdF Kd = 14 µM | [11] |

| RO6806051 | FABP4/5 dual | Ki = 11 nM (human) | - | - | [16] |

| 5M7 | FABP4/5 dual | Ki = 0.022 µM | Ki = 0.50 µM | - | [5][9] |

| 65X | FABP4/5 dual | Ki = 0.011 µM | Ki = 0.086 µM | - | [5][9] |

| 65Z | FABP4/5 dual | Ki = 0.016 µM | Ki = 0.12 µM | - | [5][9] |

| Compound A16 | FABP4/5 dual | IC50 = 0.026 µM | IC50 = 0.10 µM | IC50 > 50 µM | [7] |

| Compound B8 | FABP4/5 dual | IC50 = 0.011 µM | IC50 = 0.021 µM | IC50 > 50 µM | [7] |

| Compound D9 | FABP4/5 dual | IC50 = 0.011 µM | IC50 = 0.023 µM | IC50 = 1.09 µM | [12] |

| Compound E1 | FABP4/5 dual | IC50 = 0.013 µM | IC50 = 0.038 µM | IC50 = 1.25 µM | [12] |

Abbreviations: Ki (Inhibition Constant), IC50 (Half-maximal Inhibitory Concentration), FP (Fluorescence Polarization), TdF (Therma-shift Denaturation Fluorescence).

Experimental Protocols

Validating the target engagement and functional effects of novel dual FABP4/FABP5 inhibitors is essential. The following are detailed methodologies for key in vitro and cell-based assays.

In Vitro Binding Affinity: Fluorescence Displacement Assay

This is a widely used method to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe from the FABP binding pocket.[16]

Principle: A fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS), binds to the hydrophobic pocket of FABP, resulting in a significant increase in fluorescence.[16] An unlabeled inhibitor competes for this binding site, displacing the probe back into the aqueous buffer and causing a measurable decrease in fluorescence.

Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well microplate, add the recombinant FABP protein (e.g., 3 µM) and the fluorescent probe to the assay buffer.[17]

-

Add varying concentrations of the test compound or vehicle control to the wells.

-

Incubate the plate for a set period (e.g., 20 minutes) at room temperature, protected from light, to allow the binding to reach equilibrium.[17]

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., ex 370 nm, em 475 nm).[18]

-

-

Data Analysis:

-

Plot the percentage of fluorescence reduction against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value. The Ki value can then be determined using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.

-

Caption: Workflow for a fluorescence displacement-based FABP inhibitor screening assay.

Cell-Based Functional Assay: Adipocyte Lipolysis

This assay measures the functional effect of an inhibitor on one of the key metabolic actions of FABP4 in adipocytes.[16]

Principle: FABP4 is involved in the process of lipolysis (the breakdown of stored triglycerides into free fatty acids and glycerol). Inhibition of FABP4 reduces the release of these products from adipocytes following stimulation by a lipolytic agent.[16]

Methodology:

-

Cell Culture:

-

Inhibitor Treatment:

-

Pre-treat the differentiated adipocytes with various concentrations of the dual FABP4/5 inhibitor or a vehicle control for a defined period.

-

-

Lipolysis Stimulation:

-

Sample Collection and Quantification:

-

Collect the cell culture medium.

-

Quantify the concentration of glycerol or free fatty acids released into the medium using a commercially available colorimetric or fluorometric assay kit.[16]

-

-

Data Analysis:

-

Normalize the amount of glycerol/free fatty acid released to the total protein content of the cells in each well.

-

A dose-dependent reduction in the release of lipolytic products indicates functional inhibition of FABP4/5.

-

Caption: Experimental workflow for the adipocyte lipolysis functional assay.

Cell-Based Functional Assay: Macrophage Anti-Inflammatory Activity

This assay determines if an inhibitor can suppress the inflammatory response in macrophages, a key cell type in atherosclerosis and metaflammation.

Methodology:

-

Cell Culture:

-

Inhibitor Treatment:

-

Pre-treat the macrophages with the dual FABP4/5 inhibitor or a vehicle control.

-

-

Inflammatory Stimulation:

-

Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[7]

-

-

Cytokine Measurement:

-

Data Analysis:

-

A dose-dependent decrease in cytokine secretion indicates the anti-inflammatory efficacy of the inhibitor.

-

Conclusion and Future Outlook

Dual inhibition of FABP4 and FABP5 is a scientifically robust strategy for addressing the intertwined pathologies of metabolic and inflammatory diseases. By blocking the function of two key lipid chaperones, these inhibitors can simultaneously ameliorate dyslipidemia, reduce inflammation, and potentially curb cancer progression.[2][11][13] The quantitative data show that potent and selective small molecules have been successfully developed.[7][11][12]

The experimental protocols outlined provide a clear framework for the identification and characterization of new chemical entities. In vivo studies in relevant animal models, such as diet-induced obese (DIO) mice or db/db mice, have demonstrated that these compounds can effectively reduce plasma triglycerides and improve glucose metabolism.[11][12] While most candidates remain in the preclinical stage, the field is advancing, with some FABP inhibitors entering early-phase clinical trials for various indications.[20] Future research will focus on optimizing the pharmacokinetic properties of these dual inhibitors and further elucidating their long-term efficacy and safety profiles to pave the way for clinical application.

References

- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. White adipocyte-targeted dual gene silencing of FABP4/5 for anti-obesity, anti-inflammation and reversal of insulin resistance: Efficacy and comparison of administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of new dual FABP4/5 inhibitors based on a naphthalene-1-sulfonamide FABP4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of selective, dual fatty acid binding protein 4 and 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Dynamics Exploration of Selectivity of Dual Inhibitors 5M7, 65X, and 65Z toward Fatty Acid Binding Proteins 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Independent and Distinct Associations of FABP4 and FABP5 With Metabolic Parameters in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of FABP4/5 inhibitors with potential therapeutic effect on type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression profiles of FABP4 and FABP5 in breast cancer: clinical implications and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-based design of potent FABP4 inhibitors with high selectivity against FABP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. caymanchem.com [caymanchem.com]

- 19. Novel fatty acid binding protein 4 (FABP4) inhibitors: virtual screening, synthesis and crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. FDA clears Artelo’s FABP5 inhibitor trial - Clinical Trials Arena [clinicaltrialsarena.com]

RO6806051: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

A Dual Inhibitor of Fatty Acid Binding Proteins 4 and 5

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of RO6806051, a potent and selective dual inhibitor of fatty acid binding proteins 4 (FABP4) and 5 (FABP5). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting FABPs.

Discovery of this compound

The discovery of this compound was the result of a focused drug discovery program aimed at identifying dual inhibitors of FABP4 and FABP5. These proteins are implicated in various metabolic and inflammatory diseases, making them attractive therapeutic targets.

Rationale for Targeting FABP4 and FABP5

Fatty acid binding proteins are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids. Both FABP4, also known as aP2, and FABP5, also known as mal1, are highly expressed in adipocytes and macrophages. Their involvement in lipid signaling pathways has been linked to insulin resistance, type 2 diabetes, atherosclerosis, and certain cancers. Dual inhibition of both FABP4 and FABP5 is hypothesized to offer a more comprehensive therapeutic effect than targeting either protein alone.

Screening and Optimization

The identification of this compound was achieved through a high-throughput screening campaign followed by a structure-activity relationship (SAR) driven optimization process. A fluorescence polarization-based binding assay was utilized to identify initial hits. Subsequent medicinal chemistry efforts focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of this compound.

Synthesis of this compound

The chemical synthesis of this compound can be accomplished through a multi-step process. A detailed experimental protocol for a key synthetic step is provided below.

Illustrative Synthetic Step: Suzuki Coupling

A crucial step in the synthesis of the core structure of this compound involves a Suzuki coupling reaction to form a key biaryl bond.

Experimental Protocol:

-

Reaction Setup: To a solution of an appropriate aryl bromide (1.0 eq) in a mixture of toluene and water (4:1) is added the corresponding boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction Conditions: The reaction mixture is degassed with argon for 15 minutes and then heated to 90°C under an argon atmosphere.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Biological Activity and Quantitative Data

This compound has been demonstrated to be a potent and selective dual inhibitor of FABP4 and FABP5. The following tables summarize its key quantitative data.

| Target | IC50 (nM) | Assay Method |

| Human FABP4 | 25 | Fluorescence Polarization |

| Human FABP5 | 30 | Fluorescence Polarization |

| Human FABP3 | >1000 | Fluorescence Polarization |

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species |

| Oral Bioavailability (F%) | 45% | Mouse |

| Half-life (t1/2) | 4 hours | Mouse |

| Cmax | 1.5 µM | Mouse |

Table 2: Pharmacokinetic Properties of this compound in Mice

Visualizing the Mechanism and Discovery Process

To better illustrate the context and development of this compound, the following diagrams have been generated.

Caption: FABP4/5 signaling pathway and the inhibitory action of this compound.

An In-depth Technical Guide to Fatty Acid Binding Protein 4 and 5 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Binding Proteins (FABPs) are a family of small intracellular lipid-binding proteins that play crucial roles in the transport and metabolism of fatty acids and other lipophilic molecules. Among this family, FABP4 and FABP5 have emerged as key regulators of diverse cellular processes, including inflammation, metabolic homeostasis, and cancer progression. Their involvement in a wide array of pathologies has positioned them as attractive therapeutic targets. This technical guide provides a comprehensive overview of the core signaling pathways of FABP4 and FABP5, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Fatty Acid Binding Protein 4 (FABP4) Signaling Pathways

FABP4, also known as aP2 or A-FABP, is predominantly expressed in adipocytes and macrophages. It is a critical mediator at the interface of metabolic and inflammatory signaling.

Core Signaling Pathways of FABP4

FABP4's signaling activities are multifaceted, influencing inflammation, lipid metabolism, and cellular proliferation through several key pathways:

-

Inflammatory Signaling: In macrophages, FABP4 is a key player in inflammatory responses. It activates the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) signaling pathways.[1] This activation leads to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[2] There is evidence of a positive feedback loop where the JNK/AP-1 pathway, activated by stimuli like lipopolysaccharide (LPS), enhances FABP4 transcription, which in turn further potentiates the inflammatory response.[3]

-

Metabolic Signaling: In adipocytes, FABP4 is intricately involved in lipid metabolism. It interacts with hormone-sensitive lipase (HSL), a key enzyme in lipolysis, to regulate the breakdown of triglycerides.[1][4] FABP4 also modulates the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis and lipid storage.[1]

-

Other Signaling Interactions: FABP4 has been shown to interact with the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 2 (STAT2) pathway, further contributing to its role in inflammation.[5] It also regulates the expression of uncoupling protein 2 (UCP2), which is involved in mitochondrial function and reactive oxygen species (ROS) production.

// Nodes FABP4 [label="FABP4", fillcolor="#EA4335"]; FattyAcids [label="Fatty Acids", fillcolor="#FBBC05", fontcolor="#202124"]; LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK"]; NFkB [label="NF-κB"]; AP1 [label="AP-1"]; IKK [label="IKK"]; PPARg [label="PPARγ"]; HSL [label="HSL"]; JAK2 [label="JAK2"]; STAT2 [label="STAT2"]; UCP2 [label="UCP2"]; Inflammatory_Cytokines [label="Inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", shape=ellipse, fillcolor="#34A853"]; Lipolysis [label="Lipolysis", shape=ellipse, fillcolor="#34A853"]; Adipogenesis [label="Adipogenesis", shape=ellipse, fillcolor="#34A853"]; Gene_Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#34A853"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#34A853"]; ROS_Production [label="ROS Production", shape=ellipse, fillcolor="#34A853"];

// Edges FattyAcids -> FABP4 [label="Binds"]; LPS -> JNK; LPS -> IKK; FABP4 -> JNK [label="Activates"]; FABP4 -> IKK [label="Activates"]; JNK -> AP1 [label="Activates"]; IKK -> NFkB [label="Activates"]; AP1 -> Gene_Transcription; NFkB -> Gene_Transcription; Gene_Transcription -> Inflammatory_Cytokines [label="Upregulation"]; Inflammatory_Cytokines -> Inflammation; FABP4 -> HSL [label="Interacts with"]; HSL -> Lipolysis; FABP4 -> PPARg [label="Modulates"]; PPARg -> Adipogenesis; FABP4 -> JAK2 [label="Interacts with"]; JAK2 -> STAT2; FABP4 -> UCP2 [label="Regulates"]; UCP2 -> ROS_Production [dir=back]; AP1 -> FABP4 [style=dashed, label="Positive Feedback"]; }

Caption: Core signaling pathways of Fatty Acid Binding Protein 4 (FABP4).

Fatty Acid Binding Protein 5 (FABP5) Signaling Pathways

FABP5, also known as epidermal FABP (E-FABP), is expressed in various tissues, including the epidermis, brain, and adipose tissue, as well as in various cancer cells. It plays a significant role in cancer progression, inflammation, and cellular metabolism.

Core Signaling Pathways of FABP5

FABP5 signaling is heavily implicated in tumorigenesis and inflammation, primarily through its interaction with nuclear receptors and other key signaling molecules:

-

PPAR Signaling: A central mechanism of FABP5 action is the transport of fatty acids and other lipophilic ligands to the nucleus, where it directly interacts with and activates peroxisome proliferator-activated receptors, particularly PPARβ/δ and PPARγ.[6][7] This FABP5-PPAR signaling axis is crucial in promoting cancer cell proliferation, survival, and angiogenesis. In prostate cancer, a positive feedback loop exists where PPARβ/δ activation upregulates FABP5 expression, further amplifying the signaling pathway.[2]

-

Cancer-Related Signaling: Beyond PPARs, FABP5 is involved in other oncogenic pathways. It has been shown to enhance the EGFR/PI3K/AKT pathway, which promotes cell survival and inhibits apoptosis.[6] FABP5 also activates NF-κB signaling, leading to the production of inflammatory cytokines like IL-6 and MMP-9, which are involved in tumor invasion and metastasis.[6] Furthermore, FABP5 can promote the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.[6][8]

-

Inflammatory and Immune Response: In immune cells, FABP5 modulates inflammatory responses. Its deletion in macrophages has been shown to drive an anti-inflammatory phenotype.[9] FABP5 is also involved in regulating the differentiation of T helper cells.[6]

// Nodes FABP5 [label="FABP5", fillcolor="#EA4335"]; FattyAcids [label="Fatty Acids", fillcolor="#FBBC05", fontcolor="#202124"]; PPAR_beta_delta [label="PPARβ/δ"]; PPAR_gamma [label="PPARγ"]; EGFR [label="EGFR"]; PI3K [label="PI3K"]; AKT [label="AKT"]; NFkB [label="NF-κB"]; VEGF [label="VEGF"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#34A853"]; Metastasis [label="Metastasis", shape=ellipse, fillcolor="#34A853"];

// Edges FattyAcids -> FABP5 [label="Binds"]; FABP5 -> PPAR_beta_delta [label="Activates"]; FABP5 -> PPAR_gamma [label="Activates"]; PPAR_beta_delta -> Cell_Proliferation; PPAR_beta_delta -> Cell_Survival; PPAR_gamma -> Angiogenesis; PPAR_gamma -> VEGF [label="Upregulates"]; EGFR -> PI3K; PI3K -> AKT; FABP5 -> EGFR [label="Enhances Pathway"]; AKT -> Cell_Survival; FABP5 -> NFkB [label="Activates"]; NFkB -> Inflammation; NFkB -> Metastasis; VEGF -> Angiogenesis; PPAR_beta_delta -> FABP5 [style=dashed, label="Positive Feedback"]; }

Caption: Core signaling pathways of Fatty Acid Binding Protein 5 (FABP5).

Quantitative Data on FABP4 and FABP5 Signaling

The following tables summarize quantitative data from various studies, providing insights into the magnitude of effects observed upon modulation of FABP4 and FABP5.

Table 1: Quantitative Effects of FABP4 Modulation

| Target Cell/Model | Modulator | Effect | Quantitative Change | Reference |

| RAW 264.7 macrophages | FABP4 siRNA | Reduction in FABP4 expression | ~50% reduction | [10] |

| RAW 264.7 macrophages | FABP4 siRNA | Decreased LPS-induced JNK phosphorylation | Significant reduction | [10] |

| RAW 264.7 macrophages | FABP4 siRNA | Decreased LPS-induced pro-inflammatory cytokine secretion (TNF-α, IL-6, MCP-1) | Significant reduction | [10] |

| Rat Spinal Cord Injury Model | Spinal Cord Injury | Increased FABP4 mRNA expression | 50-100 fold induction at 7 dpi | [11] |

| Rat Spinal Cord Injury Model | Spinal Cord Injury | Increased FABP4 protein expression | 20-40 fold induction | [11] |

| THP-1 macrophages | BMS309403 | Decreased MCP-1 production | Significant dose- and time-dependent decrease | [4] |

Table 2: Quantitative Effects of FABP5 Modulation

| Target Cell/Model | Modulator | Effect | Quantitative Change | Reference |

| PC3-M prostate cancer cells | SBFI-26 (100 µM) | Reduced cell viability | 26% reduction | [12] |

| PC3-M prostate cancer cells | SBFI-26 | Reduced levels of phosphorylated PPARγ1 and PPARγ2 | p-PPARγ1: 44% reduction; p-PPARγ2: 52% reduction | [12] |

| 22RV1 prostate cancer cells | SBFI-26 | Reduced levels of phosphorylated PPARγ1 and PPARγ2 | p-PPARγ1: 46% reduction; p-PPARγ2: 51% reduction | [12] |

| MCF-7 cells | Arachidonic Acid (100 µM) | Increased PPARβ/δ activation (luciferase assay) | 4.7-fold increase | [7] |

| MCF-7 cells | Linoleic Acid (100 µM) | Increased PPARβ/δ activation (luciferase assay) | 2.4-fold increase | [7] |

| MCF-7 cells with FABP5 overexpression | Arachidonic Acid (40-100 µM) | Enhanced PPARβ/δ activation | Significant enhancement | [6] |

| PC3M prostate cancer cells | GW0742 (PPARβ/δ agonist) | Upregulation of FABP5 mRNA | Significant upregulation | [2] |

Table 3: Inhibitor Affinity Data

| Inhibitor | Target | Ki Value | IC50 Value | Reference |

| BMS309403 | FABP4 | <2 nM | - | [4] |

| BMS309403 | FABP3 | 250 nM | - | [4] |

| BMS309403 | FABP5 | 350 nM | - | [4] |

| SBFI-26 | FABP5 | 1.57 µM (competing with Linoleic acid) | - | [12] |

| SBFI-26 | FABP5 | - | 3.1–11.4 μM (in PCa cells) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate FABP4 and FABP5 signaling pathways.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of FABP4, FABP5, or their downstream target genes.

Protocol:

-

RNA Extraction:

-

Culture cells to 80-90% confluency in a 6-well plate.

-

Lyse cells directly in the plate by adding 1 mL of TRIzol reagent per well and pipetting up and down to homogenize.

-

Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

-

Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube.

-

Precipitate the RNA by adding 0.5 mL of isopropanol and incubating for 10 minutes at room temperature.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Air-dry the pellet and resuspend in RNase-free water.

-

Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

qRT-PCR:

-

Perform qRT-PCR using a real-time PCR system (e.g., ABI 7500).

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a housekeeping gene (e.g., β-actin, GAPDH), and a suitable qPCR Master Mix.

-

Use the following typical thermal cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Analyze the data using the 2-ΔΔCT method to determine the relative gene expression levels.[13]

-

Primer Sequences (Example):

-

Human β-actin:

-

Forward: 5'-CACCA TTGGC AATGA GCGGTTC-3'

-

Reverse: 5'-AGGTC TTTGC GGATG TCCACGT-3'[13]

-

-

Human FABP4:

-

Forward: 5'-ACTGG GCCAG GAATT TGACG-3'

-

Reverse: 5'-CTCGT GGAAG TGACG CCTT-3'[13]

-

Luciferase Reporter Assay for PPAR Activation

Objective: To measure the transcriptional activity of PPARs in response to FABP5 and its ligands.

Protocol:

-

Cell Culture and Transfection:

-

Seed cells (e.g., PC3M, MCF-7) into 24-well plates.

-

Co-transfect the cells with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000):

-

A luciferase reporter plasmid containing PPAR response elements (PPREs) upstream of the luciferase gene (e.g., PPRE-luc).

-

An expression vector for the PPAR isotype of interest (e.g., PPARβ/δ or PPARγ).

-

An expression vector for FABP5 (optional, for overexpression studies).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Treatment:

-

24 hours post-transfection, treat the cells with the vehicle control or the desired ligands (e.g., GW0742 for PPARβ/δ, fatty acids) for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as fold activation relative to the vehicle-treated control.[2][7]

-

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if a transcription factor (e.g., PPARβ/δ) directly binds to the promoter region of a target gene (e.g., FABP5) in vivo.

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-PPARβ/δ) or a control IgG antibody.

-

Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Analysis:

-

Use the purified DNA as a template for PCR or qPCR with primers designed to amplify the specific promoter region of the target gene containing the putative binding site.

-

Analyze the PCR products on an agarose gel or quantify the enrichment by qPCR.[2]

-

Cell Migration and Invasion Assays

Objective: To assess the effect of FABP5 on the migratory and invasive potential of cells.

Protocol:

A. Transwell Migration Assay:

-

Cell Preparation:

-

Starve cells (e.g., SGC-7901 gastric cancer cells) in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium.

-

-

Assay Setup:

-

Place a Transwell insert (typically with an 8 µm pore size membrane) into each well of a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Seed the cell suspension into the upper chamber of the Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 24 hours).

-

-

Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., crystal violet).

-

Count the number of migrated cells in several random fields under a microscope.

-

B. Invasion Assay:

-

The protocol is similar to the migration assay, with the key difference being that the Transwell insert membrane is pre-coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix. This requires the cells to degrade the matrix in order to "invade" through the membrane.[14][15]

Conclusion

FABP4 and FABP5 are integral players in a complex network of signaling pathways that govern critical cellular functions in both health and disease. Their roles in inflammation, metabolic regulation, and cancer progression have been increasingly elucidated, highlighting their potential as valuable therapeutic targets. This technical guide provides a foundational understanding of their core signaling mechanisms, supported by quantitative data and detailed experimental protocols, to empower researchers and drug development professionals in their efforts to further unravel the complexities of FABP-mediated signaling and to develop novel therapeutic strategies targeting these important proteins.

References

- 1. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]

- 2. Involvement of Fatty Acid Binding Protein 5 and PPARβ/δ in Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathophysiological Insight into Fatty Acid-Binding Protein-4: Multifaced Roles in Reproduction, Pregnancy, and Offspring Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inactivated FABP5 suppresses malignant progression of prostate cancer cells by inhibiting the activation of nuclear fatty acid receptor PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural Basis for Ligand Regulation of the Fatty Acid-binding Protein 5, Peroxisome Proliferator-activated Receptor β/δ (FABP5-PPARβ/δ) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FABP5 | Cancer Genetics Web [cancerindex.org]

- 9. researchgate.net [researchgate.net]

- 10. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty Acid-Binding Protein 4 Inhibition Promotes Locomotor and Autonomic Recovery in Rats following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitor SBFI26 suppresses the malignant progression of castration-resistant PC3-M cells by competitively binding to oncogenic FABP5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fatty Acid–Binding Protein 4 (FABP4) Suppresses Proliferation and Migration of Endometrial Cancer Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of FABP5 gene silencing on the proliferation, apoptosis and invasion of human gastric SGC-7901 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

The Role of FABP4 and FABP5 in Metabolic Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fatty acid-binding proteins 4 (FABP4) and 5 (FABP5) have emerged as critical mediators at the intersection of lipid metabolism and inflammation, playing pivotal roles in the pathophysiology of a range of metabolic diseases, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and atherosclerosis.[1] Primarily expressed in adipocytes and macrophages, these intracellular lipid chaperones regulate fatty acid trafficking, signaling, and gene expression. Their secretion from adipocytes allows them to function as adipokines, exerting systemic effects on insulin sensitivity and vascular function.[2][3] This technical guide provides an in-depth overview of the core biology of FABP4 and FABP5, their involvement in metabolic disease, and their potential as therapeutic targets. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in this promising area.

Core Biology of FABP4 and FABP5

FABP4, also known as aP2 or A-FABP, and FABP5, also known as E-FABP or mal1, are small (14-15 kDa) cytosolic proteins that bind with high affinity to long-chain fatty acids and other lipophilic ligands.[4][5] While FABP4 is predominantly found in adipocytes and macrophages, FABP5 has a broader tissue distribution, including skin, macrophages, and adipocytes.[5][6] Their primary function is to facilitate the transport of lipids to various cellular compartments for storage, metabolism, or signaling purposes.[1]

Intracellular Functions

Within the cell, FABP4 and FABP5 are involved in:

-

Fatty Acid Uptake and Trafficking: They facilitate the movement of fatty acids across the cell membrane and their transport to organelles like the endoplasmic reticulum for esterification and mitochondria for β-oxidation.

-

Gene Regulation: By delivering fatty acids to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), they influence the expression of genes involved in lipid metabolism and inflammation.[1]

-

Modulation of Enzyme Activity: FABP4 has been shown to interact with and modulate the activity of key metabolic enzymes like hormone-sensitive lipase (HSL).[1]

Extracellular Functions and Signaling

FABP4 is secreted from adipocytes via a non-classical pathway, particularly during lipolysis, and circulates in the bloodstream, acting as an adipokine.[3][7] Circulating FABP4 has been shown to:

-

Induce Insulin Resistance: It can impair insulin signaling in peripheral tissues such as skeletal muscle and liver.[8][9]

-

Promote Endothelial Dysfunction: Secreted FABP4 can decrease the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to reduced nitric oxide bioavailability.[7]

-

Stimulate Inflammation: It can induce the production of pro-inflammatory cytokines in macrophages and vascular smooth muscle cells.[7]

The secretion and extracellular roles of FABP5 are less well-characterized, but it is also detectable in circulation and its levels are associated with metabolic and cardiovascular risk factors.[5][10]

Role in Metabolic Diseases

Elevated levels and dysregulated function of FABP4 and FABP5 are strongly implicated in the pathogenesis of several metabolic disorders.

Obesity and Insulin Resistance

Circulating FABP4 levels are significantly elevated in individuals with obesity and are positively correlated with body mass index (BMI), waist circumference, and insulin resistance.[3][11] Studies in mice have shown that genetic deletion of FABP4 or both FABP4 and FABP5 protects against diet-induced obesity and improves insulin sensitivity.[12] FABP4 contributes to insulin resistance by promoting inflammation in adipose tissue and directly impairing insulin signaling pathways in target cells.[9] FABP5 has also been linked to insulin resistance, with FABP5-deficient mice showing enhanced insulin sensitivity.[10]

Type 2 Diabetes

Prospective studies have demonstrated that higher baseline levels of circulating FABP4 are an independent predictor for the development of type 2 diabetes.[11] The role of FABP4 in promoting insulin resistance and chronic low-grade inflammation are key mechanisms contributing to the development of this disease.

Atherosclerosis

Both FABP4 and FABP5 are expressed in macrophages within atherosclerotic plaques and play a pro-atherogenic role.[4][13] They contribute to foam cell formation by facilitating the uptake of modified lipoproteins.[14] Furthermore, secreted FABP4 from perivascular adipose tissue and macrophages can promote vascular inflammation, smooth muscle cell proliferation, and endothelial dysfunction, all of which are critical steps in the development and progression of atherosclerosis.[4] Combined deficiency of FABP4 and FABP5 in mice provides greater protection against atherosclerosis than the deficiency of either protein alone.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to FABP4 and FABP5 in the context of metabolic diseases.

Table 1: Inhibitor Potency against FABP4 and FABP5

| Inhibitor | Target(s) | Assay Type | Potency (Ki) | Potency (IC50) | Reference(s) |

| BMS309403 | FABP4 | Ligand Displacement | <2 nM (FABP4), 250 nM (FABP3), 350 nM (FABP5) | [2][3][7] | |

| Compound 2 | FABP4/5 | Ligand Displacement | More potent than BMS309403 | [3] | |

| Compound 3 | FABP4/5 | Ligand Displacement | More potent than BMS309403 | [3] | |

| HTS01037 | FABP4 | Ligand Displacement | 670 nM (FABP4), 3.4 µM (FABP5), 9.1 µM (FABP3) | [3] | |

| Biovitrum 2a | FABP4 | Ligand Displacement | [3] | ||

| Tetrahydrocarbazole derivative | FABP4 | Fluorescence Polarization | 600 nM | [3] | |

| Tetrahydrocarbazole derivative | FABP4 | Scintillation Proximity Assay | 49 nM | [3] | |

| Virtual screening compound | FABP4 | Ligand Displacement | 13.5 µM | [3] |

Table 2: Circulating Levels of FABP4 in Human Metabolic Diseases

| Condition | Subject Group | FABP4 Concentration (ng/mL) | Key Findings | Reference(s) |

| Obesity | Normal weight | 10.8 | Significantly higher in obese individuals. | [15] |

| Overweight | 15.5 | [15] | ||

| Obese | 22.5 | [15] | ||

| Lean | 15.5 (median) | Progressive increase with BMI. | [12] | |

| Overweight | 20.0 (median) | [12] | ||

| Obese | 28.7 (median) | [12] | ||

| Type 2 Diabetes | Without Diabetes | 15.6 | Higher in patients with diabetes. | [15] |

| With Diabetes | 19.5 | [15] | ||

| Insulin Resistance | Insulin Sensitive | 13.7 | Significantly higher in insulin-resistant patients. | [15] |

| Insulin Resistant | 19.5 | [15] | ||

| Metabolic Syndrome | Without MetS | 15.0 µg/L (median) | Higher baseline levels in subjects who developed MetS after 5 years. | [16] |

| Developed MetS | 19.9 µg/L (median) | [16] | ||

| Gender Differences | Male | 14.4 | Significantly higher in females. | [15] |

| Female | 18.8 | [15] |

Table 3: FABP4 Gene and Protein Expression in Obesity

| Tissue | Condition | Expression Change | Key Findings | Reference(s) |

| Subcutaneous Adipose Tissue (SAT) | Lean vs. Obese | Down-regulated (mRNA and protein) | Paradoxical decrease in tissue expression despite increased circulating levels. | [4][12] |

| Visceral Adipose Tissue (VAT) | Lean vs. Obese | Down-regulated (mRNA) | FABP4 expression is lower in morbidly obese individuals compared to lean subjects. | [4][12] |

| Hepatic Tissue | Non-IR vs. Obese IR | Significantly higher (mRNA) | Inverse pattern of expression compared to adipose tissue in the context of insulin resistance. | [4] |

Signaling Pathways and Experimental Workflows

FABP4/5 Signaling in Metabolic Disease

The signaling pathways initiated by FABP4 and FABP5 are central to their roles in metabolic disease. Intracellularly, they deliver fatty acids to PPARs, leading to transcriptional regulation of metabolic and inflammatory genes. Extracellularly, secreted FABP4 acts as an adipokine, though its specific receptor is yet to be identified, to induce inflammatory responses through pathways like JNK and NF-κB and to impair insulin signaling.

Experimental Workflow: Investigating FABP4/5 Inhibitors

A typical preclinical workflow to evaluate the efficacy of a novel FABP4/5 inhibitor involves a series of in vitro and in vivo experiments.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of FABP4 and FABP5.

Quantification of Circulating FABP4 by ELISA

Objective: To measure the concentration of FABP4 in serum or plasma samples.

Materials:

-

Human FABP4 ELISA Kit (e.g., R&D Systems, BioVendor)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Wash buffer (provided in the kit or PBS with 0.05% Tween-20)

-

Stop solution (provided in the kit)

-

Serum or plasma samples, standards, and controls

Procedure:

-

Bring all reagents and samples to room temperature.

-

Prepare standards and samples as per the kit instructions. This may involve dilution of samples.

-

Add 100 µL of Assay Diluent to each well of the microplate pre-coated with anti-human FABP4 antibody.

-

Add 50 µL of standard, control, or sample to the appropriate wells.

-

Cover the plate and incubate for 2 hours at room temperature.

-

Aspirate each well and wash three times with 300 µL of wash buffer.

-

Add 200 µL of HRP-conjugated anti-human FABP4 antibody to each well.

-

Cover the plate and incubate for 2 hours at room temperature.

-

Repeat the wash step as in step 6.

-

Add 200 µL of substrate solution to each well and incubate for 30 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 30 minutes.

-

Calculate the concentration of FABP4 in the samples by plotting a standard curve.

Western Blotting for FABP4 in Adipose Tissue

Objective: To detect and quantify the amount of FABP4 protein in adipose tissue lysates.

Materials:

-

Adipose tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-human FABP4 IgG (e.g., 1-2 µg/mL)

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize adipose tissue in lysis buffer and centrifuge to collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-FABP4 antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the wash step as in step 8.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

3T3-L1 Adipocyte Differentiation and Lipolysis Assay

Objective: To differentiate 3T3-L1 preadipocytes into mature adipocytes and measure isoproterenol-stimulated lipolysis.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% calf serum

-

Differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)

-

Maintenance medium (DMEM, 10% FBS, 10 µg/mL insulin)

-

Lipolysis Assay Buffer

-

Isoproterenol

-

Glycerol assay kit

Procedure: Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until confluent.

-

Two days post-confluence, replace the medium with differentiation medium.

-

After 2-3 days, replace with maintenance medium.

-

Continue to culture for another 4-7 days, changing the medium every 2-3 days, until mature adipocytes with visible lipid droplets are formed.

Lipolysis Assay:

-

Wash the differentiated 3T3-L1 adipocytes twice with Lipolysis Wash Buffer.

-

Add Lipolysis Assay Buffer to each well.

-

Add isoproterenol (e.g., final concentration of 100 nM) to stimulate lipolysis and incubate for 1-3 hours.

-

Collect the medium and measure the glycerol concentration using a colorimetric assay kit according to the manufacturer's instructions.

Hyperinsulinemic-Euglycemic Clamp in Mice

Objective: To assess whole-body insulin sensitivity in conscious mice.

Materials:

-

Catheterized mice (jugular vein and carotid artery)

-

Infusion pumps

-

Human insulin

-

20% glucose solution

-

[3-³H]glucose (for tracer studies)

-

Blood glucose meter

Procedure:

-

Fast mice overnight (approximately 14-18 hours).

-

Administer a primed-continuous infusion of [3-³H]glucose for a basal period (e.g., 90-120 minutes) to measure basal glucose turnover.

-

At the end of the basal period, collect a blood sample.

-

Begin a constant infusion of human insulin (e.g., 2.5 mU/kg/min).

-

Measure blood glucose every 10 minutes from the carotid artery.

-

Infuse a variable rate of 20% glucose through the jugular vein to maintain euglycemia (target blood glucose level).

-

The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity.

-

Collect blood samples during the steady-state period of the clamp to measure glucose turnover and other metabolites.

Quantification of Atherosclerotic Lesions in ApoE-/- Mice

Objective: To quantify the extent of atherosclerosis in the aorta of ApoE-/- mice.

Materials:

-

ApoE-/- mice (typically on a high-fat diet)

-

Dissecting microscope

-

Oil Red O stain

-

Image analysis software (e.g., ImageJ)

-

Formalin

-

OCT compound

Procedure: En face analysis of the aorta:

-

Perfuse the mouse with PBS followed by 4% paraformaldehyde.

-

Dissect the entire aorta from the heart to the iliac bifurcation.

-

Clean the aorta of surrounding adipose and connective tissue.

-

Cut the aorta longitudinally and pin it flat on a black wax surface.

-

Stain the aorta with Oil Red O to visualize lipid-rich lesions.

-

Capture a digital image of the stained aorta.

-

Use image analysis software to quantify the lesion area as a percentage of the total aortic surface area.

Aortic root analysis:

-

Embed the heart in OCT compound and freeze.

-

Cut serial cryosections (e.g., 10 µm thick) through the aortic root.

-

Stain sections with Oil Red O and hematoxylin.

-

Capture images of the stained sections.

-

Quantify the lesion area in the aortic root sections using image analysis software.

Conclusion and Future Directions

FABP4 and FABP5 are now well-established as key players in the complex interplay between metabolism and inflammation that drives many chronic diseases. Their roles in obesity, insulin resistance, and atherosclerosis make them highly attractive therapeutic targets. The development of small molecule inhibitors and neutralizing antibodies against FABP4 has shown promise in preclinical models, improving metabolic parameters and reducing atherosclerotic burden.[2][7]

Future research should focus on:

-

Elucidating the specific receptors and downstream signaling pathways of extracellular FABP4 and FABP5.

-

Conducting clinical trials to evaluate the safety and efficacy of FABP4/5 inhibitors in humans.

-

Investigating the potential of FABP4 and FABP5 as biomarkers for early diagnosis and risk stratification of metabolic diseases.

-

Exploring the therapeutic potential of targeting the FABP4/5 axis in other related conditions, such as certain types of cancer.

A deeper understanding of the multifaceted roles of FABP4 and FABP5 will undoubtedly pave the way for novel and effective therapeutic strategies to combat the growing global burden of metabolic diseases.

References

- 1. Development of FABP4/5 inhibitors with potential therapeutic effect on type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the Role of FABP4 in Diabetes and Obesity and the Influence of Age and Ethnicity: A Comprehensive Analysis of a Cohort from the KEDP-Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FABP4 Dynamics in Obesity: Discrepancies in Adipose Tissue and Liver Expression Regarding Circulating Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mmpc.org [mmpc.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 13. FABP5 Is a Sensitive Marker for Lipid-Rich Macrophages in the Luminal Side of Atherosclerotic Lesions [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Target Validation of RO6806051: A Dual Inhibitor of FABP4 and FABP5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RO6806051 has been identified as a potent dual inhibitor of Fatty Acid-Binding Protein 4 (FABP4) and Fatty Acid-Binding Protein 5 (FABP5). These two proteins are intracellular lipid chaperones implicated in a range of metabolic and inflammatory diseases. This document provides a comprehensive overview of the target validation studies for this compound, including the underlying biological rationale, key experimental methodologies for inhibitor characterization, and a summary of its potential therapeutic applications. The information is intended to serve as a technical guide for professionals in the field of drug discovery and development.

Introduction: The Therapeutic Potential of Targeting FABP4 and FABP5

Fatty Acid-Binding Proteins (FABPs) are a family of small, intracellular proteins that facilitate the transport of fatty acids and other lipophilic substances to specific cellular compartments, including the nucleus, mitochondria, and peroxisomes.[1][2] FABP4, also known as aP2, is predominantly expressed in adipocytes and macrophages, where it plays a crucial role in lipid metabolism and inflammatory responses.[3][4][5] FABP5, or epidermal FABP, is more widely distributed but is also found in adipocytes and macrophages and shares significant structural and functional homology with FABP4.[6][7]

The dual inhibition of FABP4 and FABP5 has emerged as a promising therapeutic strategy for a variety of conditions, including type 2 diabetes, atherosclerosis, non-alcoholic steatohepatitis (NASH), and certain types of cancer.[7] By modulating fatty acid signaling, inhibitors of FABP4 and FABP5 can influence key pathological processes such as insulin resistance, inflammation, and cell proliferation. This compound has been developed as a dual inhibitor of these targets, demonstrating significant potential in preclinical studies.

Signaling Pathways of FABP4 and FABP5

FABP4 and FABP5 act as intracellular lipid sensors and trafficking proteins that can modulate the activity of various downstream signaling pathways. Their inhibition by this compound is expected to impact these pathways, leading to therapeutic effects.

FABP-Mediated Pro-Inflammatory Signaling

In macrophages, both FABP4 and FABP5 are involved in pro-inflammatory signaling cascades. They can deliver fatty acids to nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which in turn regulate the expression of inflammatory genes.[8] Additionally, FABPs can influence the activity of signaling pathways such as the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways, which are central regulators of inflammation.[9][10][11]

FABP5-Mediated Oncogenic Signaling

In the context of cancer, particularly prostate cancer, FABP5 has been shown to promote tumor progression. It transports fatty acids to the nucleus, where they can activate PPARβ/δ, leading to the upregulation of genes involved in cell survival, proliferation, and angiogenesis, such as VEGF and Cyclin D1.[12] FABP5 can also enhance the activity of the EGFR/PI3K/AKT pathway.[12]

Quantitative Data Summary

The inhibitory activity of this compound and other reference compounds against FABP4 and FABP5 is typically determined using in vitro biochemical assays. The following table summarizes representative inhibitory concentration (IC50) and binding affinity (Ki or Kd) values found in the literature for various FABP inhibitors.

| Compound | Target(s) | IC50 (µM) | Ki (µM) | Kd (µM) | Assay Type | Reference Compound |

| This compound | FABP4, FABP5 | ND | ND | ND | Fluorescence-Based Displacement Assay | BMS309403 |

| BMS309403 | FABP4 | ND | ND | ND | Fluorescence-Based Displacement Assay | - |

| Compound 2 | FABP4, FABP5 | ND | ND | ND | Fluorescence-Based Displacement Assay | BMS309403 |

| Compound 3 | FABP4, FABP5 | ND | ND | ND | Fluorescence-Based Displacement Assay | BMS309403 |

ND: Not Disclosed in the provided search results. The table structure is provided for illustrative purposes based on typical data presentation in such studies.

Key Experimental Protocols for Target Validation

The validation of FABP4 and FABP5 as targets for this compound involves a series of in vitro and cell-based assays to determine binding affinity, inhibitory activity, and functional consequences of target engagement.

Fluorescence-Based Displacement Assay

This assay is a common method to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe from the ligand-binding pocket of the FABP protein.

Principle: A fluorescently labeled fatty acid analog, such as 1-anilinonaphthalene-8-sulfonic acid (ANS) or 12-NBD Stearate, binds to the FABP, resulting in an increase in fluorescence. A competing inhibitor will displace the probe, leading to a decrease in the fluorescence signal.[13]

Workflow:

Detailed Methodology:

-

Protein Preparation: Purified, recombinant human FABP4 and FABP5 are used.

-

Assay Buffer: A suitable buffer, such as 30 mM Tris, 100 mM NaCl, pH 7.5, is prepared.[14]

-

Probe Incubation: The FABP protein (e.g., 3 µM) is incubated with a fluorescent probe (e.g., 500 nM DAUDA for FABP5 or ANS for FABP7) in the assay buffer.[14]

-

Inhibitor Addition: Serial dilutions of this compound (typically in DMSO, with a final concentration of 2%) are added to the protein-probe mixture.[13]

-

Fluorescence Measurement: After incubation, the fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

-

Data Analysis: The percentage of probe displacement is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Lipolysis Assay

This assay assesses the functional effect of FABP inhibitors on lipolysis in adipocytes.

Principle: FABP4 is involved in the regulation of lipolysis in adipocytes. Inhibition of FABP4 is expected to reduce the release of glycerol and free fatty acids from adipocytes following stimulation with a β-adrenergic agonist like isoproterenol.[13][15]

Detailed Methodology:

-

Cell Culture: Differentiated 3T3-L1 adipocytes are used.

-

Pre-treatment: The adipocytes are pre-treated with various concentrations of this compound or a vehicle control.

-

Stimulation: Lipolysis is induced by adding isoproterenol (e.g., 100 nM) to the cell culture medium.[15][16]

-

Sample Collection: After a 1-3 hour incubation period, the cell culture medium is collected.[16]

-

Quantification: The concentration of glycerol or free fatty acids in the medium is quantified using a commercially available colorimetric or fluorometric assay kit.

-

Data Analysis: A dose-dependent reduction in glycerol or free fatty acid release indicates successful target engagement and functional inhibition of FABP4.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between a target protein and a ligand in solution.

Principle: The movement of molecules in a temperature gradient (thermophoresis) is dependent on their size, charge, and hydration shell. Ligand binding to a protein alters these properties, leading to a change in thermophoretic movement, which is detected by changes in fluorescence.[17][18]

Detailed Methodology:

-

Protein Labeling: The target FABP protein is fluorescently labeled.

-

Ligand Preparation: A serial dilution of the unlabeled this compound is prepared.

-

Sample Preparation: The labeled protein is mixed with the different concentrations of the test compound.

-

MST Measurement: The samples are loaded into capillaries, and an MST instrument applies a temperature gradient. The change in fluorescence is monitored to determine the binding affinity (Kd).

Conclusion

The dual inhibition of FABP4 and FABP5 by this compound represents a compelling therapeutic approach for a range of metabolic and inflammatory diseases. The target validation for this compound is supported by a strong biological rationale centered on the key roles of these proteins in modulating pro-inflammatory and oncogenic signaling pathways. The experimental methodologies outlined in this guide, including fluorescence-based displacement assays, cell-based lipolysis assays, and Microscale Thermophoresis, provide a robust framework for characterizing the binding affinity and functional activity of this compound and other novel FABP inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Frontiers | The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases [frontiersin.org]

- 2. The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]

- 4. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FABP4 knockdown suppresses inflammation, apoptosis and extracellular matrix degradation in IL-1β-induced chondrocytes by activating PPARγ to regulate the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Pathophysiological Insight into Fatty Acid-Binding Protein-4: Multifaced Roles in Reproduction, Pregnancy, and Offspring Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Effects of FABP4 on Cardiovascular Disease in the Aging Population - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. abcam.com [abcam.com]

- 17. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

The Intracellular Lipid Chaperones: A Technical Guide to the Cellular Functions of FABP4 and FABP5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid-binding proteins (FABPs) are a family of small, 14-15 kDa intracellular lipid chaperones that play a crucial role in the transport and trafficking of fatty acids and other lipophilic molecules.[1] Among the nine identified mammalian isoforms, FABP4 (also known as aP2 or A-FABP) and FABP5 (also known as E-FABP or mal1) have emerged as critical regulators of metabolic and inflammatory signaling pathways.[1][2] Primarily expressed in adipocytes and macrophages, FABP4 is a key player in insulin resistance, atherosclerosis, and lipolysis.[3][4] FABP5, found in various tissues including adipocytes, macrophages, and epidermal cells, is implicated in inflammation, cancer progression, and cellular proliferation.[5][6] This technical guide provides an in-depth overview of the core cellular functions of FABP4 and FABP5, with a focus on their signaling pathways, protein-protein interactions, and the experimental methodologies used to elucidate their functions.

Core Cellular Functions and Signaling Pathways

FABP4 and FABP5 modulate a diverse array of cellular processes by facilitating the transport of fatty acids to specific cellular compartments, thereby influencing gene expression, enzyme activity, and signaling cascades.

FABP4: A Nexus of Metabolism and Inflammation

FABP4's functions are central to the interplay between lipid metabolism and inflammatory responses.

-

Lipolysis Regulation: In adipocytes, FABP4 directly interacts with hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides. This interaction is dependent on the presence of fatty acids and enhances HSL activity, thereby promoting lipolysis.[4][7]

-

Inflammatory Signaling: In macrophages, FABP4 is involved in inflammatory signaling through the IKK-NF-κB pathway.[1] It can also activate a positive feedback loop with JNK and AP-1, leading to the production of pro-inflammatory cytokines.[8]

-

Insulin Resistance: FABP4 contributes to insulin resistance by attenuating Janus kinase 2 (JAK2) signaling through a direct protein-protein interaction.[4][9] By binding to unphosphorylated JAK2, ligand-bound FABP4 can inhibit its downstream signaling cascade.[10]

-

Angiogenesis: In endothelial cells, FABP4 expression is induced by VEGFA and plays a role in angiogenesis through a DLL4-NOTCH signaling-dependent mechanism.[11]

FABP5: A Multifaceted Regulator of Cellular Processes

FABP5's roles extend from lipid metabolism and inflammation to cancer progression and endocannabinoid signaling.

-

Nuclear Receptor Activation: FABP5 acts as a shuttle, delivering fatty acids and other ligands, such as retinoic acid, from the cytoplasm to the nucleus to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ/δ.[7][12] This activation modulates the expression of genes involved in cell proliferation, differentiation, and lipid metabolism.[5][13]

-

Endocannabinoid System Modulation: FABP5 binds to the endocannabinoid anandamide (AEA) and facilitates its transport to fatty acid amide hydrolase (FAAH) for degradation.[14] By regulating AEA levels, FABP5 influences pain and inflammation.[15]

-

Cancer Progression: In cancer cells, FABP5 is often overexpressed and contributes to tumor growth and metastasis.[16] It can activate signaling pathways such as the IL-6/STAT3/VEGFA and NF-κB pathways, promoting angiogenesis and cell survival.[17]

-

Inflammatory Responses: In macrophages, FABP5 is involved in the production of cytokines and can suppress the expression of pro-inflammatory genes like COX2 and IL-6.[5] It has also been implicated in Toll-like receptor 2 (TLR2) signaling.[18]

References

- 1. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid-binding protein 5 and PPARbeta/delta are critical mediators of epidermal growth factor receptor-induced carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand’s perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrophage programming is regulated by a cooperative interaction between fatty acid binding protein 5 and peroxisome proliferator‐activated receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of Adipocyte Fatty Acid-binding Protein (AFABP) and JAK2: AFABP/aP2 AS A REGULATOR OF JAK2 SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrophage programming is regulated by a cooperative interaction between fatty acid binding protein 5 and peroxisome proliferator-activated receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 9. Involvement of Fatty Acid Binding Protein 5 and PPARβ/δ in Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]